

"Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate" chemical properties

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Compound of Interest

Compound Name: Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate

Cat. No.: B1455259

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An In-Depth Technical Guide to the Chemical Properties of **Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate**

This guide provides a comprehensive technical overview of **Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate**, a pivotal intermediate in modern organic and medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of facts to explore the causality behind its chemical behavior, synthesis, and application. We will delve into its structural characterization, reactivity, and the practical considerations essential for its effective use in a laboratory setting.

Core Molecular Identity and Physicochemical Profile

Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate (CAS No: 215659-03-3) is a polysubstituted aromatic ester.^[1] Its structure, featuring a delicate balance of electron-donating (hydroxyl, methoxy) and electron-withdrawing (nitro, methyl ester) groups, imparts a unique reactivity profile that makes it a valuable precursor in multi-step syntheses.^{[2][3]} It is particularly noted as a useful compound for producing raw materials for pharmaceuticals and agricultural chemicals.^[4]

The strategic placement of these functional groups dictates the molecule's electronic and steric properties, influencing everything from its melting point to its role as a key building block in the synthesis of complex therapeutic agents, such as anti-tumor drugs.^{[2][5]}

Table 1: Key Physicochemical Properties

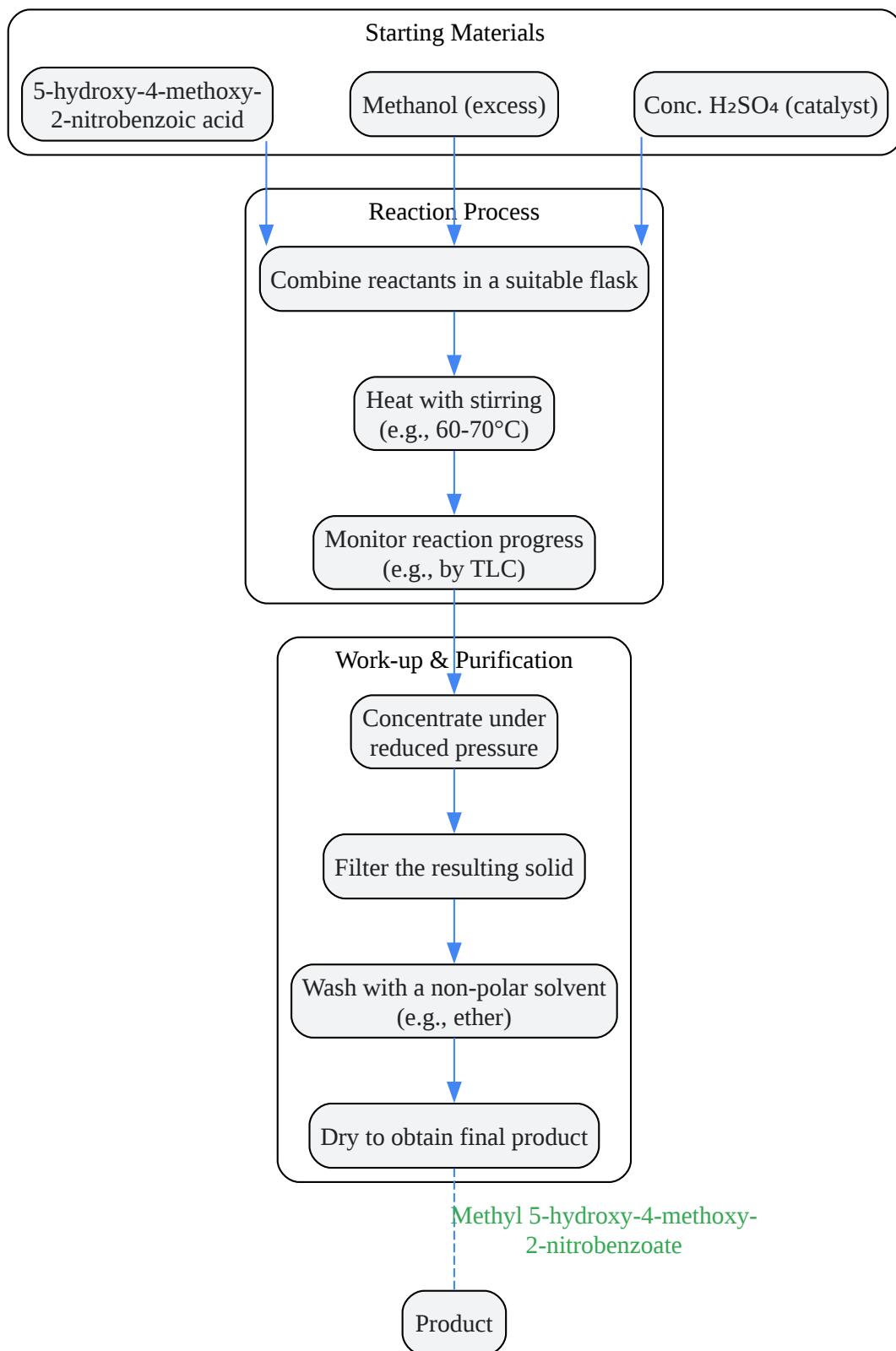
Property	Value	Source(s)
IUPAC Name	methyl 5-hydroxy-4-methoxy-2-nitrobenzoate	[1]
CAS Number	215659-03-3	[1]
Molecular Formula	C ₉ H ₉ NO ₆	[1]
Molecular Weight	227.17 g/mol	[1]
Appearance	White crystal or crystalline powder	[2]
Melting Point	~81-84 °C	[2]
Boiling Point	419.5 ± 45.0 °C at 760 mmHg (Predicted)	[6]
Density	1.4 ± 0.1 g/cm ³ (Predicted)	[6]

| Solubility | Soluble in ethanol, ether, and chloroform; slightly soluble in water [\[2\]](#) |

Synthesis and Purification: A Practical Workflow

The synthesis of **Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate** is most commonly achieved through the esterification of its corresponding carboxylic acid, 5-hydroxy-4-methoxy-2-nitrobenzoic acid. This approach is favored for its high yield and straightforward execution.

The choice of an acid catalyst, such as concentrated sulfuric acid, is critical. It protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by methanol. The reaction is typically driven to completion by using an excess of methanol, which also serves as the solvent, and by removing the water formed during the reaction.

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Caption: Workflow for Fischer Esterification Synthesis.

Experimental Protocol: Fischer Esterification

This protocol is based on established methods for the synthesis of aromatic esters.[\[4\]](#)

- Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 5-hydroxy-4-methoxy-2-nitrobenzoic acid (e.g., 10.0 g, 46.9 mmol).
- Reagent Addition: Add methanol (100 mL) to the flask, followed by the slow, careful addition of concentrated sulfuric acid (2.5 mL). The excess methanol serves as both reactant and solvent.
- Reaction Execution: Heat the mixture to a gentle reflux (approximately 65-70°C) and maintain this temperature with stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed (typically several hours).
- Work-up: After completion, allow the reaction mixture to cool to room temperature. Reduce the volume of the solvent by approximately half using a rotary evaporator.
- Isolation: Pour the concentrated mixture into ice-cold water (200 mL). The product will precipitate as a pale yellow solid.
- Purification: Collect the solid by vacuum filtration. Wash the filter cake thoroughly with cold water to remove any residual acid, followed by a wash with a cold, non-polar solvent like diethyl ether to remove soluble impurities.[\[4\]](#)
- Drying: Dry the purified solid under vacuum to yield **Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate**.[\[4\]](#) For enhanced purity, recrystallization from methanol can be performed.

Spectroscopic Characterization

Unambiguous structural confirmation is paramount. The following spectral data are predicted based on the known effects of the substituent groups on a benzene ring and data from analogous compounds.[\[7\]](#)[\[8\]](#)

Table 2: Predicted Spectroscopic Data

Technique	Feature	Expected Chemical Shift / Wavenumber	Rationale
¹ H NMR	Aromatic H (C3-H)	~6.8 - 7.0 ppm (s)	Singlet, shielded by adjacent -OH and -OCH ₃ groups.
	Aromatic H (C6-H)	~7.5 - 7.7 ppm (s)	Singlet, deshielded by adjacent -NO ₂ and ester groups.
	-OCH ₃ (methoxy)	~3.9 - 4.1 ppm (s)	Typical range for an aromatic methoxy group.
	-COOCH ₃ (ester)	~3.8 - 4.0 ppm (s)	Typical range for a methyl ester.
	-OH (hydroxyl)	~5.5 - 6.5 ppm (s, broad)	Variable, concentration-dependent, broad due to hydrogen bonding.
¹³ C NMR	C=O (ester)	~165 - 170 ppm	Characteristic for an ester carbonyl carbon.
	Aromatic C-O	~145 - 155 ppm	Carbons attached to hydroxyl and methoxy groups.
	Aromatic C-N	~140 - 150 ppm	Carbon attached to the nitro group.
	Aromatic C-H	~110 - 125 ppm	Aromatic carbons bonded to hydrogen.
	-OCH ₃ carbons	~55 - 60 ppm	Methoxy and methyl ester carbons.
IR Spec.	O-H stretch	3200 - 3500 cm ⁻¹ (broad)	Intramolecular hydrogen bonding of

Technique	Feature	Expected Chemical Shift / Wavenumber	Rationale
			the phenolic hydroxyl group.
	C-H stretch (aromatic)	~3100 cm ⁻¹	Aromatic C-H vibrations.
	C=O stretch (ester)	1720 - 1740 cm ⁻¹	Strong absorption characteristic of the ester carbonyl.
	N-O stretch (asymmetric)	1520 - 1560 cm ⁻¹	Characteristic strong absorption for the nitro group.
	N-O stretch (symmetric)	1340 - 1370 cm ⁻¹	Characteristic strong absorption for the nitro group.

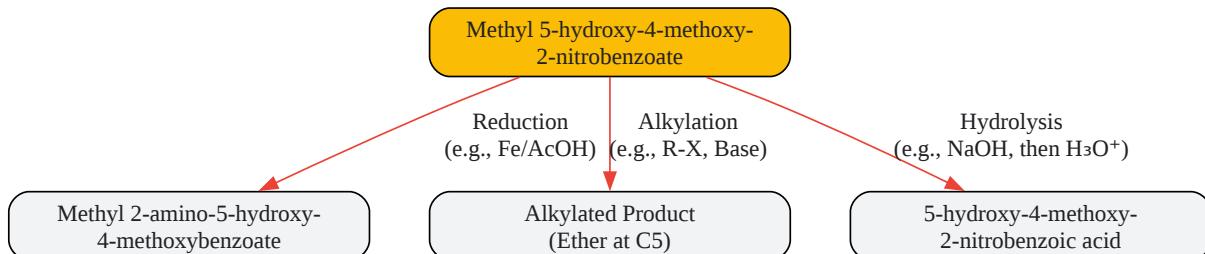
| Mass Spec. | Molecular Ion (M⁺) | m/z = 227 | Corresponds to the molecular weight of the compound. |

Reactivity and Synthetic Utility

The true value of **Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate** lies in the differential reactivity of its functional groups, allowing for selective chemical transformations.

- Reduction of the Nitro Group: The nitro group is readily reduced to an amine (-NH₂) using standard reducing agents like powdered iron in acetic acid, tin(II) chloride, or catalytic hydrogenation (e.g., H₂/Pd-C).[9] This transformation is a cornerstone of its utility, as the resulting aniline derivative is a key precursor for building heterocyclic rings, a common motif in pharmacologically active molecules.[9][10]
- Reactions at the Hydroxyl Group: The phenolic hydroxyl group is nucleophilic and can be easily alkylated (e.g., Williamson ether synthesis) or acylated to introduce a variety of side chains. This allows for molecular diversification and the modulation of properties like solubility and biological target affinity.

- Hydrolysis of the Ester: The methyl ester can be saponified using a base (e.g., NaOH, KOH) or hydrolyzed under acidic conditions to revert to the parent carboxylic acid.[\[11\]](#) This allows for subsequent reactions, such as amide bond formation.



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Caption: Key Reactivity Pathways of the Title Compound.

Applications in Drug Discovery and Development

This compound is not merely an academic curiosity; it is a commercially relevant intermediate. [\[12\]](#) Its primary application is as a building block in the synthesis of pharmaceuticals.

- Anticancer Agents: It is a documented intermediate in the synthesis of Gefitinib, an EGFR inhibitor used in the treatment of certain types of non-small cell lung cancer.[\[2\]\[5\]\[9\]](#) The synthesis leverages the reduction of the nitro group followed by the construction of the quinazoline core.
- Antiviral and Other Therapeutics: The structural motif is valuable for developing a range of therapeutic agents.[\[2\]](#) The ability to selectively modify the amine (from the nitro group), the hydroxyl, and the ester/acid functionalities provides a versatile scaffold for generating libraries of compounds for screening against various biological targets.

Safety, Handling, and Storage

As with any chemical reagent, adherence to strict safety protocols is mandatory.

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat, when handling the compound.[2][13]
- Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[2]
- Contact: Avoid contact with skin and eyes, as it may cause irritation. In case of accidental contact, rinse immediately with copious amounts of water and seek medical advice if irritation persists.[2][13]
- Storage: The compound is relatively stable at room temperature but should be stored in a cool, dry, and dark place in a tightly sealed container to protect it from light and moisture.[2]
- Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations. Avoid release into the environment.

Conclusion

Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate is a highly functionalized and synthetically versatile molecule. Its value is derived not from its intrinsic biological activity, but from its role as a sophisticated building block. The strategic arrangement of its functional groups allows for a series of selective and high-yield transformations, making it an indispensable intermediate in the synthesis of complex, high-value molecules, particularly in the pharmaceutical industry. A thorough understanding of its chemical properties, reactivity, and handling requirements is essential for any researcher aiming to leverage its full synthetic potential.

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